molecular formula C19H15BrN2O2 B2632101 N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796971-43-1

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2632101
CAS No.: 1796971-43-1
M. Wt: 383.245
InChI Key: TXRUWBGABDHBAU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that features a brominated phenyl group, a pyridinyl ether, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Bromination: Introduction of a bromine atom to the 4-position of the phenyl ring.

    Methylation: Addition of a methyl group to the 3-position of the phenyl ring.

    Formation of Pyridinyl Ether: Coupling of the brominated and methylated phenyl ring with a pyridin-2-ol to form the pyridinyl ether linkage.

    Amidation: Reaction of the resulting intermediate with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridinyl ring.

    Reduction: Reduction reactions could target the nitro group if present or reduce the bromine atom.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide
  • N-(4-bromo-3-methylphenyl)-3-(pyridin-3-yloxy)benzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern and the presence of both bromine and pyridinyl ether functionalities, which may confer distinct chemical and biological properties.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or specific journal articles would be necessary.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c1-13-11-15(8-9-17(13)20)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRUWBGABDHBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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